2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine
Description
2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine is a benzothiazole derivative with a methoxy group at position 5 and an isopropyl substituent at position 2 of the heterocyclic ring. According to Enamine Ltd’s Building Blocks Catalogue, it has a molecular weight of 186.26 g/mol, CAS number 1509498-23-0, and a purity of 95% . While the provided molecular formula (C₁₂H₁₄N₂) in the evidence appears incomplete (omitting sulfur and oxygen from the benzothiazole and methoxy groups), the compound is recognized as a key intermediate in medicinal and materials chemistry due to its structural versatility.
Properties
CAS No. |
58460-33-6 |
|---|---|
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
5-methoxy-2-propan-2-yl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C11H14N2OS/c1-6(2)11-13-8-5-9(14-3)7(12)4-10(8)15-11/h4-6H,12H2,1-3H3 |
InChI Key |
HRXWFMGBIFJJCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=C(C(=C2)OC)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Comparative Table of Synthetic Methods
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR confirms the presence of isopropyl methyl doublets (~1.2 ppm) and methoxy singlet (~3.7 ppm).
- ^13C NMR identifies aromatic carbons and confirms substitution pattern.
- Infrared (IR) Spectroscopy:
- NH stretching vibrations near 3178 cm⁻¹.
- C=S stretching around 1267 cm⁻¹ characteristic of benzothiazole.
- X-ray Crystallography:
- Used for definitive structural confirmation and to study hydrogen bonding and molecular conformation.
- High-Performance Liquid Chromatography (HPLC):
- Used to assess purity (>95%) and monitor reaction progress.
- Mass Spectrometry (MS):
Research Findings and Optimization Notes
- Regioselectivity:
- Controlled temperature (<10°C) during bromine addition minimizes side reactions and undesired halogenation.
- Yield Improvement:
- Microwave-assisted synthesis significantly reduces reaction time and improves yield and purity.
- Catalyst Selection:
- Solvent Effects:
- Salt Formation:
- Conversion to hydrochloride or fumarate salts improves compound stability and facilitates isolation.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that exhibit enhanced biological activity . It also interacts with microbial cell membranes, disrupting their integrity and leading to cell death . Additionally, its antioxidant properties help neutralize free radicals, reducing oxidative stress in biological systems .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural analogs share the 1,3-benzothiazol-6-amine core but differ in substituent groups. Key comparisons include:
| Compound Name | Substituent (Position 2) | Substituent (Position 5) | Molecular Weight (g/mol) | CAS Number | Purity |
|---|---|---|---|---|---|
| 2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine | Isopropyl | Methoxy | 186.26 | 1509498-23-0 | 95% |
| 4-Fluoro-2-methyl-1,3-benzothiazol-6-amine | Methyl | Fluoro (position 4) | Not reported | Not provided | 95% |
| 2-(Methylthio)-1,3-benzothiazol-6-amine | Methylthio | None | 196.3 | Not provided | 97% |
Key Observations :
- Electronic Properties : The methoxy group at position 5 is electron-donating, contrasting with the electron-withdrawing fluoro group in the 4-fluoro analog .
- Molecular Weight : The methylthio analog (196.3 g/mol) is heavier due to sulfur’s atomic mass, while the target compound’s lower weight may improve pharmacokinetic properties .
Purity and Commercial Availability
- Target Compound : Available at 95% purity from Enamine Ltd (Product Code: EN300-1588750) .
- 2-(Methylthio)-1,3-benzothiazol-6-amine : Sold by Thermo Scientific Maybridge at 97% purity, priced between €11.30 and €192.00 depending on quantity .
- 4-Fluoro-2-methyl-1,3-benzothiazol-6-amine : Purity is 95%, but commercial sourcing details are unspecified .
Crystallographic Characterization
Structural validation methods, as described by Spek (2009), ensure accuracy in bond lengths and angles during crystallographic studies .
Biological Activity
2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
The primary mechanism of action for 2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine involves its interaction with specific enzymes and proteins, particularly targeting tyrosinase-related protein 2 (TRP-2) and cholinesterase enzymes.
Target Enzymes
- Tyrosinase-related protein 2 (TRP-2) : This enzyme is crucial in the melanogenesis pathway. The compound inhibits TRP-2 activity, leading to decreased melanin production, which is particularly relevant for dermatological applications addressing hyperpigmentation.
- Cholinesterases : The compound also exhibits potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurotransmitter regulation. The inhibition constants (IC50 values) for these enzymes are reported to be in the low micromolar range, indicating strong potential for therapeutic use in neurodegenerative diseases such as Alzheimer's .
The compound's biochemical properties include:
- Inhibition of cholinesterase activity : Significant inhibition observed in both AChE and BChE, suggesting potential applications in treating conditions associated with cholinergic dysfunction.
- Metabolic pathways : Metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that can affect its biological activity and efficacy .
Cellular Effects
In vitro studies demonstrate that 2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine influences various cellular processes:
- Cell signaling modulation : The compound modulates signaling pathways that affect gene expression and cellular metabolism. Notably, it disrupts the energetics of Mycobacterium tuberculosis, impairing its cellular respiration and energy production.
- Subcellular localization : The compound predominantly localizes in the cytoplasm and extracellular space, where it exerts its inhibitory effects on target enzymes.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential across various fields:
Dermatological Applications
A study indicated that the application of this compound could effectively reduce melanin production in human skin cells, providing a basis for developing treatments for hyperpigmentation disorders.
Neuroprotective Effects
Research has demonstrated that the inhibition of cholinesterases by this compound may offer neuroprotective benefits. In animal models, low to moderate doses were found to inhibit cholinesterase activity without significant adverse effects, suggesting a favorable safety profile for potential therapeutic use .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
